molecular formula C17H17ClF3N3O B12737121 Piperazine, 1-(3-pyridinylcarbonyl)-4-(2-(trifluoromethyl)phenyl)-, monohydrochloride CAS No. 124444-83-3

Piperazine, 1-(3-pyridinylcarbonyl)-4-(2-(trifluoromethyl)phenyl)-, monohydrochloride

Cat. No.: B12737121
CAS No.: 124444-83-3
M. Wt: 371.8 g/mol
InChI Key: ATTSGZBXNWVPJF-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-pyridinylcarbonyl)-4-(2-(trifluoromethyl)phenyl)-, monohydrochloride is a complex organic compound that features a piperazine ring substituted with a pyridinylcarbonyl group and a trifluoromethylphenyl group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3-pyridinylcarbonyl)-4-(2-(trifluoromethyl)phenyl)-, monohydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyridinylcarbonyl Group: The pyridinylcarbonyl group can be introduced via acylation reactions using pyridine-3-carbonyl chloride in the presence of a base such as triethylamine.

    Addition of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be added through a nucleophilic aromatic substitution reaction using 2-(trifluoromethyl)phenyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Piperazine, 1-(3-pyridinylcarbonyl)-4-(2-(trifluoromethyl)phenyl)-, monohydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-pyridinylcarbonyl)-4-(2-(trifluoromethyl)phenyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Phenylpropyl)piperazine
  • 1-(3-Cyanobenzyl)piperazine
  • 1-(3-Bromophenyl)piperazine

Uniqueness

Piperazine, 1-(3-pyridinylcarbonyl)-4-(2-(trifluoromethyl)phenyl)-, monohydrochloride is unique due to the presence of both the pyridinylcarbonyl and trifluoromethylphenyl groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

124444-83-3

Molecular Formula

C17H17ClF3N3O

Molecular Weight

371.8 g/mol

IUPAC Name

pyridin-3-yl-[4-[2-(trifluoromethyl)phenyl]piperazin-1-yl]methanone;hydrochloride

InChI

InChI=1S/C17H16F3N3O.ClH/c18-17(19,20)14-5-1-2-6-15(14)22-8-10-23(11-9-22)16(24)13-4-3-7-21-12-13;/h1-7,12H,8-11H2;1H

InChI Key

ATTSGZBXNWVPJF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2C(F)(F)F)C(=O)C3=CN=CC=C3.Cl

Origin of Product

United States

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